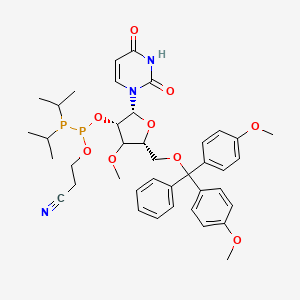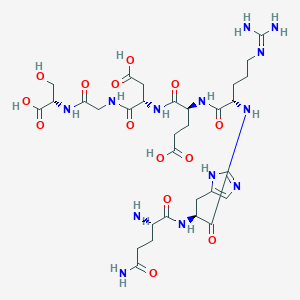
Carbamazepine 10,11-epoxide-13C-15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamazepine 10,11-epoxide-13C-15N is a stable isotope-labeled compound of Carbamazepine 10,11-epoxide. It is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various scientific research applications. This compound is primarily used as a tracer in drug development and pharmacokinetic studies due to its stable isotopic nature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbamazepine 10,11-epoxide-13C-15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the Carbamazepine 10,11-epoxide molecule. The process typically starts with the synthesis of labeled precursors, which are then subjected to specific reaction conditions to form the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the final product. Quality control measures are implemented to monitor the isotopic labeling and overall quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Carbamazepine 10,11-epoxide-13C-15N undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome, but they often involve controlled temperatures and pH levels to ensure the stability of the isotopic labels .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield different epoxide derivatives, while reduction reactions can lead to the formation of diol compounds .
Aplicaciones Científicas De Investigación
Carbamazepine 10,11-epoxide-13C-15N has a wide range of scientific research applications:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and transformation of Carbamazepine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Carbamazepine.
Industry: Applied in the development of new drugs and therapeutic agents by providing insights into the behavior of Carbamazepine and its metabolites
Mecanismo De Acción
Carbamazepine 10,11-epoxide-13C-15N exerts its effects by blocking sodium channels in neurons, similar to the parent compound Carbamazepine. This action stabilizes hyperexcited nerve membranes, inhibits repetitive neuronal firing, and reduces synaptic propagation of excitatory impulses. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the modulation of neurotransmitter release and neuronal excitability .
Comparación Con Compuestos Similares
Carbamazepine 10,11-epoxide-13C-15N is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Carbamazepine: The parent compound without isotopic labeling.
Oxcarbazepine: A derivative of Carbamazepine with a different metabolic profile.
Eslicarbazepine acetate: Another derivative with a distinct pharmacokinetic profile
These compounds share similar mechanisms of action but differ in their metabolic pathways and pharmacokinetic properties, making this compound particularly valuable for specific research applications .
Propiedades
Fórmula molecular |
C15H12N2O2 |
|---|---|
Peso molecular |
254.25 g/mol |
Nombre IUPAC |
3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-(15N)carboxamide |
InChI |
InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)/i15+1,16+1 |
Clave InChI |
ZRWWEEVEIOGMMT-IIJSWMDNSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2[13C](=O)[15NH2] |
SMILES canónico |
C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



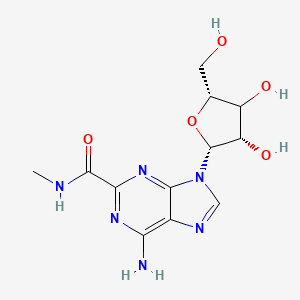

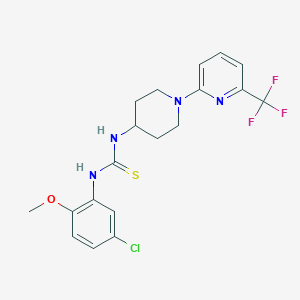
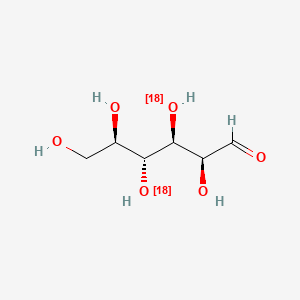
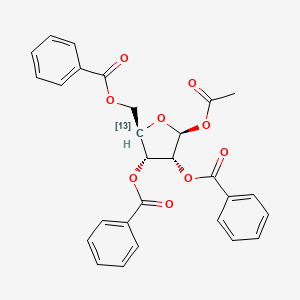


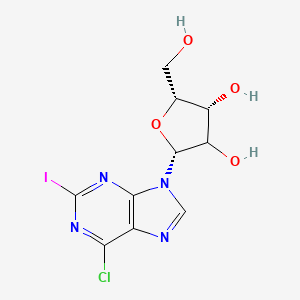

![(2S)-10-[[5-chloro-2-[(3S,5R)-3-hydroxy-5-methylpiperidin-1-yl]pyrimidin-4-yl]amino]-2-cyclopropyl-3,3-difluoro-7-methyl-2,4-dihydro-1H-[1,4]oxazepino[2,3-c]quinolin-6-one](/img/structure/B12398597.png)
